molecular formula C30H50N4O6S2 B14283704 [2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid CAS No. 152221-11-9

[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid

Cat. No.: B14283704
CAS No.: 152221-11-9
M. Wt: 626.9 g/mol
InChI Key: BKBQCBKESPEJOB-UHFFFAOYSA-N
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Description

[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid is a complex organic compound characterized by its unique structure, which includes multiple nitrogen atoms and sulfonic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the phenylene and tetraazaicosane units. These units are then linked through a series of condensation reactions, followed by the introduction of sulfonic acid groups via sulfonation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and efficiency. Industrial production also involves rigorous purification steps, such as crystallization and chromatography, to remove any impurities and achieve the required specifications.

Chemical Reactions Analysis

Types of Reactions

[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted phenylene compounds

Scientific Research Applications

[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.

    Industry: The compound is utilized in the development of advanced materials, such as ion-exchange resins and catalysts.

Mechanism of Action

The mechanism of action of [2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound’s sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the tetraazaicosane backbone provides structural rigidity, allowing the compound to fit into specific binding pockets and modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid stands out due to its unique combination of phenylene and tetraazaicosane units, as well as its multiple sulfonic acid groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

152221-11-9

Molecular Formula

C30H50N4O6S2

Molecular Weight

626.9 g/mol

IUPAC Name

[4-[[3-[8-[3-[[4-(sulfomethyl)phenyl]methylamino]propylamino]octylamino]propylamino]methyl]phenyl]methanesulfonic acid

InChI

InChI=1S/C30H50N4O6S2/c35-41(36,37)25-29-13-9-27(10-14-29)23-33-21-7-19-31-17-5-3-1-2-4-6-18-32-20-8-22-34-24-28-11-15-30(16-12-28)26-42(38,39)40/h9-16,31-34H,1-8,17-26H2,(H,35,36,37)(H,38,39,40)

InChI Key

BKBQCBKESPEJOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCCNCCCCCCCCNCCCNCC2=CC=C(C=C2)CS(=O)(=O)O)CS(=O)(=O)O

Origin of Product

United States

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